2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Description
This compound is a pyrazole-acetamide derivative characterized by a complex heterocyclic core. Its structure includes a 5-amino-substituted pyrazole ring functionalized with a 4-fluorophenylamino group at position 3 and a tosyl (p-toluenesulfonyl) group at position 2. The acetamide side chain is linked to a 5-chloro-2-methoxyphenyl group, introducing both electron-withdrawing (chloro) and electron-donating (methoxy) substituents. The compound’s synthesis likely involves multi-step reactions, including cyclization of pyrazole precursors and subsequent functionalization via nucleophilic substitutions or coupling reactions .
Properties
IUPAC Name |
2-[5-amino-3-(4-fluoroanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN5O4S/c1-15-3-10-19(11-4-15)37(34,35)23-24(28)32(31-25(23)29-18-8-6-17(27)7-9-18)14-22(33)30-20-13-16(26)5-12-21(20)36-2/h3-13H,14,28H2,1-2H3,(H,29,31)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUSEIHDVWPNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally analogous pyrazole-acetamide derivatives reported in the literature. Key differences in substituents, biological activity, and physicochemical properties are highlighted below.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Influence on Bioactivity: The target compound’s 4-tosyl group enhances steric bulk and may improve binding to hydrophobic enzyme pockets, akin to sulfonamide-containing drugs . The 3-cyano group in ’s compound increases electrophilicity, critical for insecticidal activity in Fipronil analogs . The oxadiazole moiety in ’s derivative contributes to antimicrobial potency by mimicking peptide bonds, disrupting microbial enzymes .
Hydrogen-Bonding and Crystal Packing: The target compound’s 5-amino and acetamide groups likely participate in N–H⋯O hydrogen bonding (similar to ’s compound), stabilizing its crystal structure and enhancing solubility . ’s triazole derivatives exhibit C–H⋯N interactions, which may reduce solubility compared to pyrazole-based analogs .
Electronic Effects: The 5-chloro-2-methoxyphenyl group in the target compound balances lipophilicity (chloro) and solubility (methoxy), a design strategy shared with ’s antifungal agents . Fluorine in the 4-fluorophenylamino group enhances metabolic stability and bioavailability via reduced oxidative metabolism, a feature absent in non-fluorinated analogs (e.g., ) .
Table 2: Physicochemical Properties
Q & A
Q. Q1.1: What synthetic strategies are recommended for optimizing the yield of this compound?
Answer :
- Multi-step synthesis : Begin with precursor coupling (e.g., chloroacetyl chloride with amino-thiazole derivatives under triethylamine catalysis in dioxane) .
- Reaction optimization : Use inert atmospheres and controlled temperatures (20–25°C) to minimize side reactions .
- Purification : Recrystallize from ethanol-DMF mixtures to enhance purity .
- Key reagents : Potassium carbonate for deprotonation and triethylamine for acid scavenging .
Q. Q1.2: How can researchers confirm the structural integrity and purity of this compound?
Answer :
- Spectroscopic methods :
- NMR : Analyze aromatic proton environments (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Chromatography : Use HPLC with UV detection to assess purity (>95%) .
Advanced Research Questions
Q. Q2.1: How do structural modifications (e.g., tosyl vs. methylsulfonyl groups) influence biological activity?
Answer :
- Case study : Replace the tosyl group with methylsulfonyl and compare binding affinity to kinase targets using surface plasmon resonance (SPR) .
- Data interpretation : Tosyl groups enhance steric bulk, potentially reducing off-target interactions but increasing metabolic stability .
- Methodology :
- Synthesize analogs via nucleophilic substitution .
- Test in enzyme inhibition assays (IC50 values) .
- Validate with molecular docking simulations (e.g., AutoDock Vina) .
Q. Q2.2: How can contradictory results in biological assays (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
Answer :
- Hypothesis testing :
- Dose-dependency : Perform dose-response curves (0.1–100 µM) to identify therapeutic windows .
- Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-type biases .
- Mechanistic studies :
Q. Q2.3: What methodologies are suitable for studying the compound’s pharmacokinetics in preclinical models?
Answer :
- In vitro ADME :
- In vivo studies :
Q. Q2.4: How can researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?
Answer :
- Variable control :
- Temperature : Replicate reactions at 20°C vs. 25°C to assess exothermic side reactions .
- Solvent polarity : Compare dioxane vs. THF for intermediate stability .
- Quality control :
Methodological Considerations
Q. Q3.1: What computational tools are recommended for predicting binding modes of this compound?
Answer :
- Docking software : Use Schrödinger Suite (Glide) or AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 5KIR) .
- Molecular dynamics : Run 100 ns simulations (GROMACS) to assess binding stability .
Q. Q3.2: How should researchers design experiments to evaluate structure-activity relationships (SAR)?
Answer :
- SAR matrix :
- Variable groups : Modify the 4-fluorophenyl, tosyl, and 5-chloro-2-methoxyphenyl moieties .
- Biological endpoints : Measure IC50 (enzyme inhibition), EC50 (cell viability), and LogP (lipophilicity) .
- Data analysis : Use principal component analysis (PCA) to correlate structural features with activity .
Data Interpretation and Validation
Q. Q4.1: How can researchers validate the specificity of this compound in target engagement assays?
Answer :
- Competitive binding : Use isothermal titration calorimetry (ITC) with known inhibitors .
- Negative controls : Test against unrelated enzymes (e.g., carbonic anhydrase) to confirm selectivity .
Q. Q4.2: What statistical approaches are recommended for analyzing high-throughput screening data?
Answer :
- Z-score normalization : Identify hits with activity >3 standard deviations from the mean .
- False discovery rate (FDR) : Apply Benjamini-Hochberg correction to p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
